molecular formula C23H22N4O3 B2644860 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251696-67-9

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2644860
CAS No.: 1251696-67-9
M. Wt: 402.454
InChI Key: YSHFOUPOLFVYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a dihydroquinolin core fused with a 3-methyl-1,2,4-oxadiazole moiety. The acetamide group is substituted with a 2,4,6-trimethylphenyl (mesityl) ring, which enhances steric bulk and lipophilicity.

Synthesis of such compounds typically involves coupling reactions, as evidenced by analogous methodologies using cesium carbonate and DMF for oxadiazole formation .

Properties

IUPAC Name

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-13-9-14(2)22(15(3)10-13)25-20(28)12-27-19-8-6-5-7-17(19)18(11-21(27)29)23-24-16(4)26-30-23/h5-11H,12H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHFOUPOLFVYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds containing oxadiazole rings have shown significant antimicrobial properties. Research indicates that derivatives of this compound may exhibit effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit vital enzymes .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anticancer activity. For instance, related oxadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for further development as anticancer agents .
  • Cholinesterase Inhibition :
    • Some derivatives of compounds with similar structures have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. This suggests that the compound could be explored for neuroprotective effects and cognitive enhancement .

Pharmaceutical Formulations

The compound's unique structure allows for the formulation into various pharmaceutical preparations:

  • Tablets and Capsules : Due to its stability and potential efficacy, it can be formulated into solid dosage forms for oral administration.
  • Injectables : Its solubility profile could also allow for injectable formulations targeting specific therapeutic areas.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with derivatives of this compound. The results showed a dose-dependent reduction in cell viability in breast and prostate cancer models, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialOxadiazole derivativesSignificant inhibition of bacterial growth
AnticancerQuinoline-based compoundsCytotoxicity in cancer cell lines
Cholinesterase InhibitionSimilar oxadiazole structuresInhibition of enzyme activity

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of N-(2,4,6-Trimethylphenyl)acetamides

details simpler N-(2,4,6-trimethylphenyl)acetamide derivatives, such as TMPA (N-(2,4,6-trimethylphenyl)acetamide) and TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide). Key differences lie in the acetamide side chain:

Compound Substituent on Acetamide Molecular Formula Molar Mass (g/mol) Crystallographic Features
Target Compound Dihydroquinolin-oxadiazole C25H25N5O3* ~443.5 Likely complex packing due to bulk
TMPA -CH3 C11H15NO 177.24 Monoclinic, one molecule/asymmetric unit
TMPDCA -CHCl2 C11H13Cl2NO 258.13 Two molecules/asymmetric unit

The target compound’s dihydroquinolin-oxadiazole substituent introduces significant steric and electronic effects compared to smaller alkyl or chloro groups in TMPA/TMPDCA. This may reduce crystallinity and solubility but enhance target binding specificity .

Oxadiazole-Containing Analogues

and describe 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS 478045-96-4), which shares structural motifs with the target compound:

Parameter Target Compound Compound
Oxadiazole Substituent 3-Methyl 4-Chlorophenyl
Acetamide Aryl Group 2,4,6-Trimethylphenyl 5-Methyl-1,2-oxazol-3-yl
Molecular Formula C25H25N5O3* C15H15ClN4O4
Molar Mass (g/mol) ~443.5 350.76
Heterocycle Type 1,2,4-Oxadiazole 1,2,4-Oxadiazolidinone

The target’s 1,2,4-oxadiazole (aromatic) contrasts with the oxadiazolidinone (non-aromatic) in , affecting electronic properties and metabolic stability. The mesityl group in the target may improve membrane permeability compared to the oxazolyl group .

Pharmacological Context from Acetamide Derivatives

highlights anti-exudative activity in acetamide derivatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, with comparisons to diclofenac sodium. The mesityl group’s lipophilicity could enhance tissue penetration but may require formulation adjustments to mitigate solubility challenges .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows oxadiazole-forming protocols similar to , though scalability may be hindered by steric bulk .
  • Structure-Activity Relationships : The 3-methyl-oxadiazole and mesityl groups may confer higher target affinity than chloro-substituted or simpler aryl analogs .
  • Physicochemical Trade-offs: Increased molecular weight and hydrophobicity (~443.5 g/mol) could limit bioavailability, necessitating prodrug strategies or nanoparticle delivery .

Biological Activity

The compound 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that integrates various heterocyclic structures. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a quinoline backbone fused with an oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H22N4O2C_{20}H_{22}N_4O_2, with a molecular weight of approximately 350.42 g/mol. The presence of nitrogen-rich heterocycles enhances its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

A study on similar oxadiazole-containing compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains, highlighting their potential as antimicrobial agents. The specific activity of our compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated.

Anticancer Properties

Compounds with quinoline structures have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of cell cycle regulators .

Preliminary data suggest that the compound may exhibit cytotoxic effects against cancer cell lines, but detailed studies are required to establish its efficacy and mechanism of action.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules:

  • Enzyme Inhibition : The oxadiazole moiety may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : The quinoline structure can facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to This compound :

StudyCompoundActivityFindings
Oxadiazole DerivativeAntibacterialEffective against E. coli with MIC of 32 µg/mL
Quinoline AnalogAnticancerInduced apoptosis in MCF-7 cells at 10 µM
Pyrazole CompoundAnti-inflammatoryReduced cytokine levels in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.